molecular formula C₂₀H₂₉NaO₅ B1147469 Resolvin E1 CAS No. 1309610-43-2

Resolvin E1

Cat. No.: B1147469
CAS No.: 1309610-43-2
M. Wt: 372.43
InChI Key:
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Description

Resolvin E1 is a specialized pro-resolving lipid mediator derived from omega-3 eicosapentaenoic acid. It plays a crucial role in resolving inflammation and restoring tissue homeostasis. This compound is known for its potent anti-inflammatory and pro-resolving actions, making it a significant compound in the field of inflammation research .

Scientific Research Applications

Resolvin E1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this compound is used as a model compound to study the mechanisms of lipid mediator biosynthesis and action. It also serves as a reference compound for the development of new anti-inflammatory agents .

Biology: In biology, this compound is studied for its role in regulating immune cell function and resolving inflammation. It has been shown to modulate the activity of leukocytes, macrophages, and other immune cells, thereby promoting the resolution of inflammation .

Medicine: In medicine, this compound is investigated for its therapeutic potential in treating various inflammatory diseases, including cardiovascular diseases, rheumatoid arthritis, and neuroinflammatory disorders. It has shown promise in reducing inflammation and promoting tissue repair in preclinical studies .

Industry: In the industry, this compound is used in the development of anti-inflammatory drugs and nutraceuticals. Its potent anti-inflammatory and pro-resolving properties make it a valuable compound for various therapeutic applications .

Mechanism of Action

RvE1 acts locally to stop leukocyte recruitment and promote resolution . It possesses unique counterregulatory actions that inhibit polymorphonuclear leukocyte (PMN) transendothelial migration . RvE1 also acts as a potent inhibitor of leukocyte infiltration, dendritic cell migration, and IL-12 production .

Preparation Methods

Synthetic Routes and Reaction Conditions: Resolvin E1 is synthesized from eicosapentaenoic acid through a series of enzymatic reactions. The process involves the action of lipoxygenases and epoxide hydrolases, which convert eicosapentaenoic acid into this compound. The key steps include the formation of 18-hydroperoxy-eicosapentaenoic acid, followed by enzymatic conversion to this compound .

Industrial Production Methods: Industrial production of this compound involves the extraction of eicosapentaenoic acid from marine sources, followed by its enzymatic conversion to this compound. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Resolvin E1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological activity and stability .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include lipoxygenases, epoxide hydrolases, and various oxidizing and reducing agents. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .

Major Products: The major products formed from the reactions of this compound include various hydroxylated and epoxidized derivatives, which retain or enhance its biological activity .

Properties

IUPAC Name

(5S,6Z,8E,10E,12R,14Z,16E,18R)-5,12,18-trihydroxyicosa-6,8,10,14,16-pentaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O5/c1-2-17(21)11-8-5-9-14-18(22)12-6-3-4-7-13-19(23)15-10-16-20(24)25/h3-9,11-13,17-19,21-23H,2,10,14-16H2,1H3,(H,24,25)/b4-3+,9-5-,11-8+,12-6+,13-7-/t17-,18+,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPOCGPBAIARAV-OTBJXLELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=CC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](/C=C/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201348065
Record name Resolvin E1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201348065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

552830-51-0
Record name Resolvin E1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0552830510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Resolvin E1
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13105
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Resolvin E1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201348065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RESOLVIN E1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GND3JH08JA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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